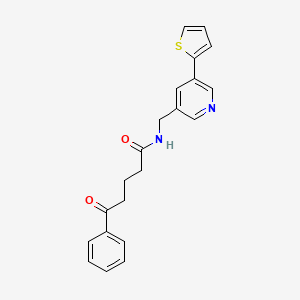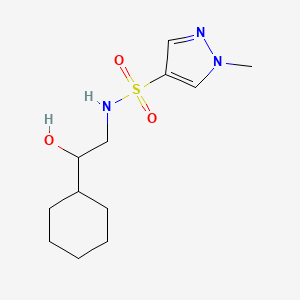
5-oxo-5-fenil-N-((5-(tiofen-2-il)piridin-3-il)metil)pentanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is a complex organic compound that features a unique structure combining a phenyl group, a thiophene ring, and a pyridine ring
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Studies have shown its potential in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:
-
Step 1: Synthesis of 5-(thiophen-2-yl)pyridine-3-carbaldehyde
Reagents: Thiophene-2-carboxaldehyde and 3-bromopyridine.
Conditions: Palladium-catalyzed cross-coupling reaction (Suzuki coupling) in the presence of a base such as potassium carbonate.
-
Step 2: Formation of the Amide Linkage
Reagents: 5-(thiophen-2-yl)pyridine-3-carbaldehyde, phenylacetic acid, and pentanoyl chloride.
Conditions: Amidation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduction of the carbonyl group to form alcohols.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Often performed in the presence of a catalyst.
Products: Halogenated derivatives of the compound.
Mecanismo De Acción
The mechanism of action of 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The thiophene and pyridine rings can participate in π-π stacking interactions, enhancing its binding affinity to target proteins. Additionally, the phenyl group can engage in hydrophobic interactions, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- 5-oxo-5-phenyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)pentanamide
- 5-oxo-5-phenyl-N-((5-(pyridin-2-yl)pyridin-3-yl)methyl)pentanamide
- 5-oxo-5-phenyl-N-((5-(benzofuran-2-yl)pyridin-3-yl)methyl)pentanamide
Uniqueness
Compared to similar compounds, 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a potential therapeutic agent.
Propiedades
IUPAC Name |
5-oxo-5-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-19(17-6-2-1-3-7-17)8-4-10-21(25)23-14-16-12-18(15-22-13-16)20-9-5-11-26-20/h1-3,5-7,9,11-13,15H,4,8,10,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJRTOJAJIJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)
![2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B2582723.png)

![4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone](/img/structure/B2582727.png)
![7-Iodofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2582729.png)
![(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582730.png)



![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)
![(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2582738.png)



